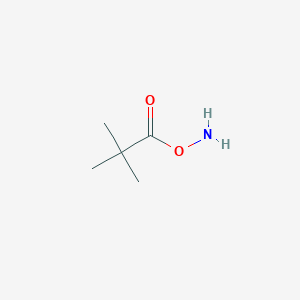

Amino 2,2-dimethylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

amino 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3)4(7)8-6/h6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDAEJUBONORIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 2,2 Dimethylpropanoate Scaffold in Contemporary Chemical Research

The 2,2-dimethylpropanoate group, commonly known as the pivalate (B1233124) or tert-butylcarboxylate group, is a prominent structural motif in modern chemistry. Its defining feature is the quaternary carbon atom bonded to three methyl groups and a carboxyl function. This arrangement confers significant steric bulk, which profoundly influences the chemical and physical properties of molecules containing this scaffold.

In organic synthesis, the pivalate group is often employed as a sterically hindered protecting group for alcohols. Its bulkiness prevents unwanted reactions at or near the protected site, allowing for selective transformations elsewhere in the molecule. Furthermore, the steric hindrance provided by the 2,2-dimethylpropanoate moiety can direct the stereochemical outcome of reactions, serving as a powerful tool in asymmetric synthesis. The robust nature of the pivalate ester bond makes it stable to a wide range of reaction conditions, yet it can be cleaved when necessary, typically under harsh basic or acidic conditions.

In materials science, the incorporation of the 2,2-dimethylpropanoate scaffold can impact the physical properties of polymers and other materials. The bulky nature of the group can disrupt polymer chain packing, leading to materials with lower crystallinity and altered thermal properties, such as glass transition temperature.

Role of Amino Functionalized Esters As Versatile Precursors in Synthetic Methodologies

Amino-functionalized esters are a class of bifunctional compounds that contain both an amino group and an ester group. This dual functionality makes them exceptionally versatile precursors in a wide array of synthetic applications. The amino group can act as a nucleophile or a base, while the ester group can undergo hydrolysis, transesterification, amidation, or reduction.

These compounds are fundamental building blocks in the synthesis of a variety of important molecules and materials:

Peptides and Peptidomimetics: α-Amino esters are the protected forms of amino acids and are central to peptide synthesis. Non-natural amino esters, including those with unique substitution patterns like the 2,2-dimethylpropanoate scaffold, are used to create peptidomimetics with enhanced stability or specific biological activities. mdpi.com

Polymers: Amino-functionalized esters are crucial monomers for the synthesis of functional polymers. For instance, they are used to create poly(ester amide)s (PEAs), which combine the beneficial properties of polyesters (flexibility and degradability) and polyamides (good thermomechanical properties). researchgate.net These materials are promising for biomedical applications, including drug delivery and tissue engineering. researchgate.netnih.gov The presence of amino groups along the polymer chain can also be leveraged for further functionalization. nih.govrsc.org

Heterocyclic Compounds: The amino and ester functionalities can participate in intramolecular cyclization reactions to form a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Advanced Materials: In materials science, amino-functionalized esters are used to modify surfaces, introducing amino groups that can alter properties like wettability or provide sites for attaching other molecules. nih.gov They are also used in the formation of hybrid organic-inorganic materials, such as nanocomposites with enhanced thermal and mechanical properties. mdpi.com

The specific compound "Amino 2,2-dimethylpropanoate" is ambiguous without a locant for the amino group. However, a plausible and synthetically relevant interpretation is an ester of 3-amino-2,2-dimethylpropanoic acid, such as Methyl 3-amino-2,2-dimethylpropanoate. chemicalbook.com This molecule combines the steric bulk of the 2,2-dimethylpropanoate scaffold with the versatile reactivity of an amino-functionalized ester.

Table 1: Physicochemical Properties of 3-Amino-2,2-dimethylpropanoic Acid Data sourced from predicted values.

| Property | Value |

|---|---|

| Molecular Formula | C5H11NO2 |

| Molar Mass | 117.15 g/mol |

| Density | 1.070±0.06 g/cm³ |

| Melting Point | 239-241 °C |

Comprehensive Scope and Research Focus of the Outline

Direct Synthesis Routes to Amino 2,2-Dimethylpropanoic Acid Derivatives

The synthesis of amino 2,2-dimethylpropanoic acid derivatives can be achieved through several direct routes that construct the core molecular framework. These methods often involve either building the carbon skeleton through alkylation or introducing the key functional groups via amidation and esterification.

Alkylation Reactions for the Construction of 2,2-Dimethylpropanoate Architectures

The formation of the 2,2-dimethylpropanoate structure can be accomplished using alkylation strategies. One such approach involves the Michael addition of an amine to an acrylate. For instance, the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate is achieved by reacting 2-aminopyridine (B139424) with ethyl acrylate. google.com This type of conjugate addition is a powerful method for forming the C-N bond at the 3-position of the propanoate chain.

Another versatile strategy for constructing 3-amino propanoate systems is through the ring-opening of N-protected aziridines. mdpi.com For example, enantiomerically enriched diethyl 2-amino-propylphosphonates have been synthesized via the regioselective hydrogenolysis of the corresponding N-Boc-(aziridin-2-yl)methylphosphonates. mdpi.com This method highlights how a strained three-membered ring can serve as a precursor to a linear amino-ester structure. The choice of nucleophile and the nature of the protecting group on the aziridine (B145994) nitrogen are critical for controlling the regioselectivity of the ring-opening reaction. mdpi.com

Furthermore, direct alkylation using reagents like tert-butyl 2-bromoacetate can be employed to introduce the ester functionality onto a suitable nucleophilic substrate, as demonstrated in multi-step syntheses involving Ugi reactions. rsc.org

Amidation and Esterification Approaches for this compound Analogues

Esterification is a fundamental method for producing esters of 2,2-dimethylpropanoic acid derivatives. A common route starts with a precursor like hydroxypivalic acid, which is esterified by refluxing with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid. This reaction effectively converts the carboxylic acid to its corresponding methyl or ethyl ester before subsequent functional group transformations.

For the synthesis of amide analogues, various coupling methods are employed. The reaction of a carboxylic acid derivative with an amine or amino acid ester can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Another approach involves converting the carboxylic acid to a more reactive intermediate, such as a hydrazide. This can be achieved by reacting the methyl ester with hydrazine (B178648) hydrate. The resulting hydrazide can then be used in azide (B81097) coupling methods to form amide bonds.

A phosgene-free procedure has also been developed for synthesizing α-isocyanato carboxylic acid esters from α-amino acid esters. researchgate.net The resulting isocyanates are highly reactive intermediates that can readily react with alcohols or amines to yield the corresponding carbamates or ureas, providing access to a diverse range of analogues. researchgate.net

Synthesis of Specific this compound Esters

The synthesis of specific esters of 3-amino-2,2-dimethylpropanoic acid often involves multi-step sequences starting from readily available precursors.

Methyl 3-Amino-2,2-Dimethylpropanoate Synthesis

The synthesis of Methyl 3-Amino-2,2-Dimethylpropanoate can be part of a multi-step process to create derivatives like 3-amino-2,2-dimethylpropanamide. A documented pathway begins with hydroxypivalic acid, which serves as the foundational starting material.

The synthetic sequence is outlined as follows:

Esterification : Hydroxypivalic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid. The mixture is heated under reflux for approximately 6 hours to yield methyl 3-hydroxy-2,2-dimethylpropanoate.

Hydroxyl Group Protection : The hydroxyl group of the newly formed ester is then protected. This is achieved by reacting it with methylsulfonyl chloride in the presence of a base at low temperatures (below 0°C). This step yields 3-mesyloxy-2,2-dimethylated methyl propionate with a reported yield of 92%.

Amination : The final step involves an ammonia (B1221849) solution reaction where the mesyloxy group is displaced by an amino group. The protected methyl ester is refluxed with concentrated aqueous ammonia to furnish the target amide, but the amino ester is the key intermediate.

| Step | Starting Material | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | Hydroxypivalic Acid | Methanol, Sulfuric Acid | Methyl 3-hydroxy-2,2-dimethylpropanoate | Not specified | |

| 2 | Methyl 3-hydroxy-2,2-dimethylpropanoate | Methylsulfonyl chloride | 3-mesyloxy-2,2-dimethylated methyl propionate | 92% | |

| 3 | 3-mesyloxy-2,2-dimethylated methyl propionate | Aqueous Ammonia | 3-amino-2,2-dimethylpropanamide (via amino ester) | 84.6% (for amide) |

Ethyl 3-Amino-2,2-Dimethylpropanoate Synthesis

The synthesis of Ethyl 3-Amino-2,2-Dimethylpropanoate follows a similar pathway to its methyl counterpart, primarily differing in the alcohol used during the initial esterification step.

The key steps are:

Esterification : Hydroxypivalic acid is refluxed with ethanol (B145695) and a sulfuric acid catalyst for around 8 hours. This reaction produces ethyl 3-hydroxy-2,2-dimethylpropanoate.

Functionalization and Amination : Following the esterification, the hydroxyl group is activated (e.g., as a tosylate or acetate) and subsequently displaced with an amino group by reacting with concentrated aqueous ammonia under reflux. For example, reacting the intermediate 3-acetoxy-2,2-dimethylpropanoate ethyl ester with aqueous ammonia yields the final amide product, with the amino ester being the precursor.

| Step | Starting Material | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | Hydroxypivalic Acid | Ethanol, Sulfuric Acid | Ethyl 3-hydroxy-2,2-dimethylpropanoate | Not specified | |

| 2 | Ethyl 3-hydroxy-2,2-dimethylpropanoate | Acetic Anhydride (B1165640) or Tosyl Chloride | Protected Ethyl Ester Intermediate | Not specified | |

| 3 | Protected Ethyl Ester Intermediate | Aqueous Ammonia | 3-amino-2,2-dimethylpropanamide (via amino ester) | 54.7% (from acetate) |

tert-Butyl 3-Amino-2,2-Dimethylpropanoate Synthesis

A general and effective method for preparing tert-butyl esters of amino acids involves the direct reaction of the amino acid with isobutylene (B52900) in the presence of an acid catalyst. google.com This process is applicable for the synthesis of tert-butyl 3-amino-2,2-dimethylpropanoate.

The general procedure is as follows:

The amino acid (in this case, 3-amino-2,2-dimethylpropanoic acid) is dissolved or suspended in a suitable solvent like dioxane or dichloromethane. google.com

An acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid impregnated on silica, is added to the mixture. google.com

An excess of isobutylene is introduced, and the reaction is stirred in a sealed container (autoclave) at room temperature for an extended period (4-5 days). google.com

Upon completion, the reaction mixture is worked up by washing with a mild base (e.g., 10% bicarbonate solution) to remove the acid catalyst, followed by water and brine washes. google.com

Evaporation of the solvent yields the free base of the tert-butyl ester. google.com

Another relevant method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), which is commonly used to introduce the tert-butoxycarbonyl (Boc) protecting group onto an amine. mdpi.comresearchgate.net While this forms a carbamate (B1207046) rather than a free amine, it is a key synthetic step in the preparation of N-protected tert-butyl amino esters. The reaction is typically carried out in a suitable solvent with a base. researchgate.net

| Starting Material | Key Reagents | Catalyst | Solvent | Reaction Time | Reference |

|---|---|---|---|---|---|

| Amino Acid | Isobutylene | PTSA or H₂SO₄/Silica | Dioxane or Dichloromethane | 1-8 days | google.com |

Advanced Synthetic Strategies and Catalytic Approaches

The synthesis of pivalate (B1233124) esters, characterized by the bulky tert-butyl group, presents unique challenges that have been addressed through the development of sophisticated catalytic methods. These strategies offer improvements in yield, selectivity, and substrate scope over traditional esterification methods.

Utilization of Ketene (B1206846) Silyl (B83357) Acetals in 2,2-Dimethylpropanoate Formation

Ketene silyl acetals are versatile nucleophiles in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. Their reaction with various electrophiles provides a powerful route to substituted esters, including 2,2-dimethylpropanoates.

One notable application involves the reaction of ketene silyl acetals with arenediazonium tetrafluoroborate (B81430) salts. This process yields α-hydrazono or α-azo esters, which can be subsequently hydrogenated to produce α-amino esters, demonstrating a pathway to this compound derivatives. rsc.org For instance, the reaction of a ketene silyl acetal (B89532) derived from methyl pivalate with a diazonium salt would introduce a nitrogen functionality at the α-position, which upon reduction, affords the corresponding amino ester.

Furthermore, the alkylation of ketene silyl acetals derived from isobutyrate esters serves as a direct method for constructing the 2,2-dimethylpropanoate framework. For example, the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate is achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. researchgate.net This reaction highlights the utility of ketene silyl acetals in forming sterically congested quaternary carbon centers. The reaction is often facilitated by Lewis acids or specialized solvents. researchgate.net

The scope of ketene silyl acetals extends to reactions with a variety of electrophiles, including acetals, peroxyacetals, and nitrones, to form β-alkoxy, β-peroxy, and β-(silyloxy)amino nitriles, respectively. richmond.edu These transformations underscore the versatility of silyl ketene acetals as synthons for complex ester derivatives.

Coupling Reactions for Pivalate Ester Synthesis

Cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, and their application to pivalate esters has opened new avenues for creating complex molecular architectures. Notably, aryl pivalates, once considered relatively inert, can now participate in cross-coupling reactions.

The Suzuki-Miyaura coupling, a staple in C-C bond formation, has been successfully applied to aryl pivalates. In the presence of an air-stable Nickel(II) complex, aryl pivalates can be coupled with arylboronic acids. acs.org This method is tolerant of a wide range of functional groups on both coupling partners. acs.org An important feature of this reaction is its orthogonality with palladium-catalyzed couplings of aryl bromides, allowing for sequential cross-coupling reactions on a multifunctional substrate. For instance, a molecule containing both an aryl bromide and an aryl pivalate can first undergo a Pd-catalyzed coupling at the bromide position, leaving the pivalate intact, followed by a Ni-catalyzed coupling of the pivalate group. acs.org

Another significant advancement is the direct, catalyst-free cross-coupling of (hetero)aryl pivalates with di(hetero)arylzinc reagents. researchgate.net This reaction proceeds via C–O bond cleavage under microwave irradiation in short reaction times, offering a streamlined process without the need for transition metal catalysts or ligands. researchgate.net

Palladium-catalyzed carbonylation reactions also provide a route to pivaloylacetate esters. google.com For example, chloropinacolone can be converted to the corresponding pivaloylacetate ester by reaction with carbon monoxide and an alcohol in the presence of a palladium catalyst and a phosphine (B1218219) ligand. google.com

| Coupling Reaction Type | Catalyst/Conditions | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ni(II) complex | Aryl pivalates + Arylboronic acids | First cross-coupling of O-acylated phenols; tolerant of functional group variation. | acs.org |

| Direct Cross-Coupling | Microwave irradiation (catalyst- and ligand-free) | (Het)aryl pivalates + Di(het)arylzinc species | Rapid reaction times; C-O bond cleavage without external catalyst. | researchgate.net |

| Carbonylative Coupling | Palladium source + Phosphine ligand | Chloropinacolone + CO + Alcohol | Forms pivaloylacetate esters, useful chemical intermediates. | google.com |

Metal- and Additive-Free Procedures in 2,2-Dimethylpropanoate Synthesis

The development of synthetic methods that avoid the use of metals and other additives is a key goal in green chemistry. For pivalate synthesis, several such procedures have been reported.

A notable example is the direct pivaloylation of alcohols under solvent-free and catalyst-free conditions. organic-chemistry.org This method involves the reaction of an alcohol with pivalic anhydride, offering high yields and short reaction times. The workup is simple, and often no further purification is needed. This protocol exhibits selectivity, favoring the acylation of primary alcohols over secondary alcohols and aliphatic alcohols over phenols. organic-chemistry.org

As mentioned previously, the microwave-assisted cross-coupling of aryl pivalates with organozinc reagents is another example of a catalyst- and ligand-free transformation. researchgate.net This approach relies on the thermal activation of the substrates to achieve C-O bond cleavage and subsequent C-C bond formation.

While not a direct synthesis of a pivalate ester, a metal-free decarboxylative reaction involving 3,3,3-trifluoro-2,2-dimethylpropionic acid highlights the trend towards metal-free transformations in related systems. rsc.org Mediated by ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), this reaction generates CMe₂CF₃ radicals for subsequent C-C bond formation. rsc.org

Role of Fluorinated Alcohols as Solvents and Promoters in Chemical Transformations

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), possess a unique combination of properties, including high polarity, strong hydrogen-bond donating ability, and low nucleophilicity. acs.orgresearchgate.net These characteristics make them not just solvents but also effective promoters for a variety of organic reactions.

In the context of 2,2-dimethylpropanoate synthesis, HFIP has been shown to act as both a solvent and a reaction promoter. For example, the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate via the alkylation of a ketene silyl acetal proceeds smoothly in HFIP. researchgate.net The strong hydrogen-bonding capability of HFIP is thought to stabilize intermediates and transition states, thereby accelerating the reaction.

The promoting effect of fluorinated alcohols is not limited to pivalate synthesis. They have been shown to be effective media for a wide range of transformations, including direct allylic substitution reactions of alcohols with various nucleophiles under metal-free conditions. acs.org In many cases, reactions that fail or give low yields in conventional solvents proceed efficiently in TFE or HFIP. acs.orgrsc.org For instance, the direct allylic amination of certain alcohols gives nearly quantitative yields in HFIP at elevated temperatures. acs.org

The choice of fluorinated alcohol can be critical. While both TFE and HFIP are effective promoters, HFIP, being more acidic and a stronger hydrogen-bond donor, often leads to higher yields and faster reaction rates. acs.orgnih.govnih.gov Their unique properties have also been harnessed in C-H activation reactions and as mobile phase modifiers in LC-MS analysis to improve the ionization of analytes. rsc.orgnih.govnih.gov

| Fluorinated Alcohol | Abbreviation | Key Properties | Role in Synthesis | Reference |

|---|---|---|---|---|

| 1,1,1,3,3,3-Hexafluoroisopropanol | HFIP | Strong H-bond donor, high polarity, low nucleophilicity, high ionizing power | Promotes alkylation of ketene silyl acetals; solvent for metal-free allylic substitutions. | researchgate.netacs.org |

| 2,2,2-Trifluoroethanol | TFE | H-bond donor, polar, low nucleophilicity | Promotes allylic substitutions and other cycloaddition reactions. | acs.orgrsc.org |

Formation of Amide Derivatives from this compound

The primary amino group of this compound serves as a nucleophile in reactions with activated carboxylic acids and their derivatives, leading to the formation of stable amide bonds. This transformation is fundamental in medicinal chemistry and materials science for linking the pivaloate moiety to various molecular scaffolds.

Research findings have demonstrated the utility of this compound as a building block in the synthesis of complex heterocyclic compounds. For instance, in the development of 4-hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors, a key step involves the amide coupling of a substituted isoquinoline (B145761) carboxylic acid with 3-amino-2,2-dimethylpropanoate. researchgate.net This reaction is typically performed under microwave irradiation in a polar solvent like ethanol to drive the reaction to completion. researchgate.net Similarly, the synthesis of substituted heterocycles as HSET inhibitors has utilized this compound as a reagent to build out the molecular structure through amide bond formation. slideshare.net Another documented example is the synthesis of [(4-bromo-5-fluoro-2-phenylmethoxybenzoyl)amino] 2,2-dimethylpropanoate, highlighting the formation of an amide linkage with a functionalized benzoyl chloride. researchgate.net These examples underscore the role of this compound as a crucial amine component in coupling reactions, enabling the incorporation of the sterically significant 2,2-dimethylpropanoate group.

Ester Hydrolysis and Subsequent Re-esterification Pathways

The 2,2-dimethylpropanoate (pivaloate or Pv) ester is known for its significant steric hindrance, which imparts a high degree of stability against chemical and enzymatic degradation. This stability makes its hydrolysis a non-trivial transformation, often requiring more forcing conditions compared to less hindered esters like methyl or ethyl esters.

Standard laboratory procedures for the deprotection of amino acid esters, such as mild alkaline hydrolysis using lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol, are effective. researchgate.net For more robust substrates, heating in a stronger aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed to drive the saponification. researchgate.net

Advanced research has shown that the rate of base hydrolysis of amino acid esters can be dramatically accelerated by coordination to a metal center. nih.govrsc.org When an amino acid ester is part of a mixed ligand complex with metals such as copper(II) or cobalt(III), the ester carbonyl group is activated towards nucleophilic attack by hydroxide. nih.govrsc.org Studies on cobalt(III) complexes containing 2-aminoethyl acetate (B1210297) revealed that the complexed ester hydrolyzes approximately 18 times faster than the free ligand under basic conditions. rsc.org

Once the ester is hydrolyzed to the corresponding carboxylic acid, several re-esterification pathways become available. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be activated with various reagents or converted to an acyl halide before reaction with an alcohol to form a new ester, allowing for diverse structural modifications.

Advanced Coupling Reactions for Expanded Molecular Architectures

Beyond simple amide formation, advanced coupling strategies are employed to integrate this compound into more complex and diverse molecular frameworks.

Dicyclohexylcarbodiimide (DCC) and Azide Coupling Methods with Amino Acid Esters

Dicyclohexylcarbodiimide (DCC) is a classical and widely used coupling reagent for the formation of amide bonds, particularly in peptide synthesis. libretexts.orgwikipedia.org The process involves the activation of a carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. researchgate.netlibretexts.org This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, resulting in the desired amide and generating dicyclohexylurea (DCU) as a byproduct. wikipedia.org DCU is largely insoluble in most organic solvents, which facilitates its removal by simple filtration. peptide.com To minimize the risk of racemization at the alpha-carbon of the carboxylic acid partner, the reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com

DCC Coupling Mechanism Overview

| Step | Description |

|---|---|

| 1 | The carboxylic acid adds to the C=N double bond of DCC. |

| 2 | An O-acylisourea active intermediate is formed. |

| 3 | The primary amine of this compound attacks the carbonyl carbon of the intermediate. |

Azide-based coupling reactions represent a modern and powerful tool for chemical ligation. The azide functional group is exceptionally stable under most synthetic conditions and does not typically react with biological molecules, making it a bioorthogonal handle. nih.gov Advanced strategies can introduce an azide group onto a molecule, which can then be coupled with an alkyne-modified this compound (or vice versa) via an Azide-Alkyne Cycloaddition, often referred to as "click chemistry". uzh.chnih.gov This reaction, which can be catalyzed by copper(I) or proceed spontaneously in a strain-promoted fashion (SPAAC), forms a highly stable triazole ring, covalently linking the two molecular fragments. uzh.chnih.gov

Carbon-Carbon Bond Formation via Trichloroacetimidate and Acetate Coupling Methodologies

Recent advances in synthetic methodology have enabled direct C-C bond formation on aromatic rings activated by amino groups. A notable example involves a rhodium-catalyzed C-H activation and coupling reaction. In a documented synthesis, [(4-acetyl-2-aminophenyl)amino] 2,2-dimethylpropanoate was reacted with vinyl acetate in the presence of a rhodium catalyst ([Cp*RhCl₂]₂) and cesium acetate. slideshare.net This reaction proceeds via ortho-C-H activation of the aniline (B41778) ring, followed by coupling with the vinyl acetate to forge a new carbon-carbon bond, demonstrating a sophisticated method for expanding molecular architectures. slideshare.net

Trichloroacetimidates are another class of reagents used in advanced coupling reactions. While often used for glycosylation, they can also serve as potent alkylating agents for forming C-N bonds. syr.edusyr.edu In this context, an alcohol is first converted to a trichloroacetimidate, which can then react with a nucleophile, such as the amino group of this compound. The reaction is typically promoted by a Lewis acid and is thought to proceed through an Sₙ1-type mechanism involving a carbocation intermediate, which allows for the formation of a new C-N bond under relatively mild conditions. syr.edu

Incorporation into Complex Molecular Scaffolds

The unique properties of the 2,2-dimethylpropanoate group make it a valuable moiety for incorporation into larger, biologically relevant scaffolds such as chalcones.

Computational and Theoretical Studies on Amino 2,2 Dimethylpropanoate and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a important method for investigating the structural and electronic characteristics of molecular systems. For derivatives of amino 2,2-dimethylpropanoate, DFT calculations have been successfully employed to determine optimized geometries and to understand their fundamental electronic nature.

A notable example is the study of (4-acetylphenyl)this compound, a derivative of the parent compound. researchgate.net DFT calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, have provided detailed information on its molecular structure. researchgate.net These calculations are crucial for understanding the spatial arrangement of atoms and the resulting molecular properties.

The crystal structure of (4-acetylphenyl)this compound was determined to be an orthorhombic system with the space group Pbca. researchgate.net The unit cell parameters obtained from these calculations are in good agreement with experimental X-ray diffraction data, validating the computational approach. researchgate.net

Table 1: Crystallographic Data for (4-acetylphenyl)this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.7220(12) |

| b (Å) | 14.4580(13) |

| c (Å) | 15.7853(12) |

| β (°) | 90 |

| Volume (ų) | 2675.2(4) |

| Z | 8 |

Source: researchgate.net

These DFT studies provide a foundational understanding of the molecule's three-dimensional structure, which is essential for interpreting its chemical behavior and interactions.

Molecular Orbital Analysis in Electronic Spectroscopy of Derivatives

Molecular orbital (MO) analysis, often performed in conjunction with DFT, is a powerful tool for understanding the electronic transitions that give rise to a molecule's electronic absorption spectrum. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the energy of the lowest-lying electronic transition.

For derivatives of this compound, such as (4-acetylphenyl)this compound, time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra. researchgate.net These calculations can be correlated with experimental UV-Vis spectra to provide a detailed assignment of the observed absorption bands to specific electronic transitions between molecular orbitals. researchgate.net

Analysis of Hydrogen Bonding Patterns and Intermolecular Interactions

Hydrogen bonds and other non-covalent interactions play a critical role in determining the supramolecular architecture of crystalline solids and influence many of their physical properties. Computational studies are invaluable for identifying and characterizing these interactions.

In the crystal structure of (4-acetylphenyl)this compound, both strong and weak hydrogen bonds have been identified through DFT calculations and confirmed by X-ray diffraction. researchgate.net The molecules are stabilized by strong N–H···O intermolecular hydrogen bonds, which form characteristic C(8) chain motifs. researchgate.netacs.org

Table 2: Hydrogen Bonding Interactions in (4-acetylphenyl)this compound

| Interaction Type | Description | Motif |

|---|---|---|

| Intermolecular | Strong N–H···O | C(8) chain |

| Intramolecular | Weak C–H···O | S(6) |

Source: researchgate.netacs.org

The analysis of these hydrogen bonding patterns is essential for understanding the stability of the crystalline form and for predicting the solubility and other macroscopic properties of the compound.

Computational Modeling of Reaction Pathways and Energetics of Transformations

Computational modeling is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For esters like this compound, a key reaction is hydrolysis, which can be catalyzed by either acid or base. DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates and thereby elucidating the reaction mechanism.

While specific computational studies on the reaction pathways of this compound are not extensively documented in the reviewed literature, the general mechanisms of ester hydrolysis are well-established and can be modeled computationally. researchgate.netrsc.org For instance, the acid-catalyzed hydrolysis of esters is believed to proceed through the formation of a highly active acylium ion intermediate. rsc.org DFT calculations can determine the activation energies for such pathways.

Similarly, the hydrolysis of pivalic acid esters, which share the same sterically hindered acyl group, has been a subject of interest in computational studies, often in the context of understanding enzymatic catalysis or designing catalytic antibodies. researchgate.netorganic-chemistry.org These studies provide a framework for how the reaction pathways and energetics of this compound transformations could be investigated. Such computational work would involve calculating the energies of reactants, products, intermediates, and transition states to determine the reaction barriers and thermodynamics.

Advanced Characterization Methodologies for Amino 2,2 Dimethylpropanoate Derivatives

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the types of functional groups present can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize amino 2,2-dimethylpropanoate derivatives. uobasrah.edu.iq

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a simple derivative like methyl 2,2-dimethylpropanoate, distinct signals are observed for the different proton groups. For instance, the nine equivalent protons of the three methyl groups on the quaternary carbon (the tert-butyl group) typically appear as a sharp singlet, while the three protons of the methyl ester group appear as another singlet at a different chemical shift. libretexts.org The integration of these peaks provides a ratio of the number of protons in each group, confirming the structure. libretexts.org

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. In the case of this compound derivatives, characteristic chemical shifts are observed for the carbonyl carbon of the ester or amide group, the quaternary carbon, the methyl carbons of the tert-butyl group, and any carbons in the amino substituent. mdpi.com The chemical shifts of the carbonyl carbons are particularly sensitive to the electronic environment and can be influenced by solvent polarity and intramolecular interactions. mdpi.com

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate proton and carbon signals, providing unambiguous assignments of the ¹H and ¹³C NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.2-1.4 (singlet) | ~27-29 |

| C(CH₃)₃ | Not Applicable | ~40-45 |

| C=O (Ester/Amide) | Not Applicable | ~170-180 |

| OCH₃ (Methyl Ester) | ~3.6-3.8 (singlet) | ~51-53 |

| NH (Amide) | Broad, variable | Not Applicable |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nasa.gov For this compound derivatives, characteristic absorption bands are observed for the carbonyl group (C=O) of the ester or amide, the N-H bonds of the amino or amide group, and the C-H bonds of the alkyl groups. researchgate.netnih.govresearchgate.net

The position of the carbonyl stretching frequency can provide clues about the nature of the functional group. For example, the C=O stretch of an ester is typically found at a higher wavenumber than that of an amide. The presence of N-H stretching vibrations, often seen as one or two bands in the region of 3200-3500 cm⁻¹, is a clear indication of an amino or amide group. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3200-3500 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | ~1735 |

| C=O (Amide) | Stretching | ~1650 |

| N-H (Amine/Amide) | Bending | 1550-1650 |

Note: These are approximate ranges and can be influenced by hydrogen bonding and other molecular interactions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.govchemrxiv.org This allows for the calculation of a precise molecular formula, which is a critical piece of information for confirming the identity of a newly synthesized compound. nih.gov

HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound derivatives, HRMS provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass for the expected formula. This comparison helps to confirm that the correct product has been formed.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net For this compound derivatives that can be crystallized, single-crystal X-ray diffraction analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.net This technique offers an unambiguous confirmation of the molecular structure and provides insights into the packing of molecules in the crystal lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. researchgate.net The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. mdpi.com A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized this compound derivative.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of chemical compounds. patsnap.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By comparing the retention factor (Rf) of the product to that of the starting materials, one can assess the conversion. The presence of a single spot on the TLC plate suggests a relatively pure compound.

Flash Chromatography: This is a preparative column chromatography technique used to purify compounds on a larger scale. It is often employed after a reaction to isolate the desired this compound derivative from unreacted starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound. nih.gov A pure sample will ideally show a single peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC is often used as a final check of purity for synthesized compounds.

Role of Amino 2,2 Dimethylpropanoate As a Building Block in Complex Chemical Syntheses

Precursor in the Synthesis of Heterocyclic Compounds

Amino 2,2-dimethylpropanoate-type structures are effective precursors for synthesizing a wide array of heterocyclic compounds. Bifunctional molecules that possess both a nucleophilic amino group and an electrophilic ester (or a group that can be converted to one) are ideal starting points for cyclization reactions that form rings containing nitrogen and other heteroatoms.

Research has demonstrated that enaminones and related β-amino-α,β-unsaturated esters are powerful building blocks for creating diverse heterocyclic systems. nih.govnih.gov While not strictly "amino 2,2-dimethylpropanoates," these reagents exemplify the principle of using an amino-ester framework to construct rings. Furthermore, 1,3,4-oxadiazoles, which are recognized as important bioisosteres that can mimic the function of carboxylic esters, can be synthesized using multicomponent reactions where an amino-functionalized precursor could be incorporated. acs.org The synthesis often involves the cyclization of intermediates derived from reactions with reagents like N-isocyanoiminotriphenylphosphorane, where carboxylic acids or their ester equivalents are key components. acs.org The stability of the pivalate (B1233124) group can be advantageous in such multi-step, one-pot procedures, preventing unwanted side reactions.

Table 1: Examples of Heterocyclic Systems Synthesized from Amino-Acyl Precursors

| Heterocycle Class | General Precursor Type | Synthetic Strategy |

|---|---|---|

| 1,3,4-Oxadiazoles | Carboxylic Acids / Esters & Amines | Cobalt-Catalyzed Three-Component Reaction |

| Azoloazines | Aminoazoles & 1,3-Dicarbonyls | Multicomponent Condensation Reactions |

| Pyrimidinones | Enaminones & Amidines | Cyclocondensation |

This table illustrates general synthetic routes where amino pivalate building blocks could conceptually be applied.

Utilization as a Scaffold for Chemical Library Development

In drug discovery and materials science, the development of chemical libraries containing structurally diverse molecules is crucial. This compound derivatives serve as excellent scaffolds for this purpose due to their utility as versatile building blocks. A scaffold is a core molecular structure upon which a variety of substituents can be systematically added to generate a library of related compounds.

A key example is the use of N-carbonyl-protected α-pivaloyloxy glycine (B1666218), a stable building block that facilitates the synthesis of unusual and unnatural α-vinyl and α-aryl amino acids. nih.gov Through nickel-catalyzed cross-electrophile coupling, this single glycine-derived scaffold can be coupled with a wide range of vinyl and aryl halides or triflates. nih.govrsc.org This method allows for the creation of a diverse library of complex amino acids, including those with sterically hindered branched vinyl groups, which are challenging to synthesize using other methods. nih.gov The robustness of the pivaloyl group and its role in the in-situ generation of a reactive glycinyl radical intermediate are critical to the success of this strategy. nih.gov This approach transforms a simple amino acid scaffold into a platform for generating high-value, structurally complex molecules for screening and development.

Intermediate in the Preparation of Specific Organic Reagents and Ligands

The unique properties of the 2,2-dimethylpropanoate (pivalate) group make it a useful component in the synthesis of specific reagents and ligands. The steric hindrance of the tert-butyl group in the pivalate moiety can direct the stereochemical outcome of reactions, enhance the stability of a molecule, or act as a robust protecting group for alcohols that can be removed under specific conditions. wikipedia.orgorganic-chemistry.org

As an intermediate, α-pivaloyloxy glycine has proven to be a cornerstone in the nickel-catalyzed preparation of various C(sp²) functionalized α-amino acids, which are themselves valuable organic reagents. nih.gov The process allows for the direct modification of the α-carbon of the glycine derivative, providing access to reagents that would otherwise be difficult to prepare. nih.gov

The pivaloyl group is also widely used as a protecting group for alcohols in multistep organic synthesis. wikipedia.org A molecule such as 2-aminoethyl 2,2-dimethylpropanoate , which contains a free primary amine and a pivalate-protected alcohol (in its conceptual origin from ethylene (B1197577) glycol), can be used as a bifunctional reagent. dss.go.th The amine can undergo reactions while the hydroxyl group remains masked as a stable pivalate ester, which can be deprotected later in the synthesis. organic-chemistry.org

Table 2: Synthesis of α-Amino Acids from α-Pivaloyloxy Glycine Scaffold

| Reactant | Product Type | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Vinyl Halides/Triflates | α-Vinyl Amino Acids | Ni-Catalyzed Reductive Coupling | Access to hindered branched vinyl groups | nih.gov |

Application in Glycosyl Phosphate (B84403) Synthesis as an Ester Component

In the complex field of carbohydrate chemistry, the synthesis of glycosyl phosphates—key components of many biological structures like bacterial capsular polysaccharides—relies on precise chemical methods and strategic use of activating and protecting groups. glycoforum.gr.jp The pivaloyl group, often in the form of pivaloyl chloride (PivCl), plays a crucial role as an ester component in this context.

In the widely used H-phosphonate method for synthesizing glycosyl phosphate repeating units, a glycosyl H-phosphonate monoester is condensed with a hydroxyl group of another sugar. glycoforum.gr.jp This condensation is driven by an activating agent, with pivaloyl chloride being a common choice. The reaction proceeds through a mixed phosphonic-carboxylic anhydride (B1165640) intermediate, effectively using the pivaloyl group to activate the H-phosphonate for coupling. glycoforum.gr.jp

Furthermore, pivalate esters themselves are used as protecting groups in the automated solid-phase synthesis of oligosaccharides. nih.gov While the parent pivaloyl (Piv) ester can be difficult to remove, a modified version, the cyanopivaloyl (PivCN) ester, was developed to combine the stability and effective neighboring group participation of the pivalate with milder cleavage conditions. nih.gov This highlights the utility of the pivalate ester framework in directing glycosylation reactions and ensuring the formation of the desired 1,2-trans-glycosidic linkages, demonstrating its importance as an "ester component" in the assembly of complex carbohydrates. nih.gov

Future Research Directions and Unexplored Avenues in Amino 2,2 Dimethylpropanoate Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of new and efficient methods for constructing the Amino 2,2-dimethylpropanoate backbone is fundamental to its broader application. Current synthetic routes can be resource-intensive, and a significant opportunity exists to discover more sustainable and atom-economical pathways.

Future research should focus on:

Biocatalytic and Microbial Synthesis: Leveraging enzymes or whole-cell microbial systems offers a green alternative to traditional chemical synthesis. As demonstrated in the production of related compounds like 2-amino-2,3-dimethyl butamide, nitrile hydratase enzymes can facilitate specific transformations under mild, aqueous conditions google.com. Screening for novel enzymes or engineering existing ones could lead to a direct and enantioselective synthesis of this compound, significantly improving sustainability.

Catalytic C-H Amination: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Investigating transition-metal catalyzed amination of pivalic acid derivatives could provide a direct route to the target molecule, bypassing multiple steps and reducing waste.

Flow Chemistry Approaches: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing reactor footprint and energy consumption.

Prebiotic Chemistry-Inspired Pathways: Research into the abiotic origins of amino acids has uncovered novel synthetic routes, such as those catalyzed by simple molecules like formic acid. nih.gov Exploring similar pathways, potentially from simple precursors like formaldimine and CO, could reveal fundamentally new and robust methods for synthesizing the core structure. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Microbial Catalysis | High selectivity, mild conditions, reduced waste. google.com | Discovery and optimization of suitable microbial strains or enzymes. |

| Catalytic C-H Amination | Increased atom economy, fewer synthetic steps. | Development of a catalyst system effective for the sterically hindered substrate. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction kinetics and reactor design for the specific transformation. |

| Prebiotic-Inspired Synthesis | Use of simple, abundant precursors; novel reaction mechanisms. nih.gov | Overcoming potentially high activation energy barriers and achieving selectivity. nih.gov |

Development of Advanced Derivatization Methodologies for Targeted Molecular Engineering

The functional utility of this compound can be vastly expanded by modifying its core structure. Developing a robust toolbox of derivatization methods is crucial for tailoring its properties for specific applications in materials science, pharmaceuticals, and catalysis.

Future research avenues include:

Selective N-Functionalization: Moving beyond simple acylation, techniques using green reagents like dimethyl carbonate (DMC) could provide efficient and sustainable routes to N-methylated and N-formylated derivatives. rsc.org These modifications can fine-tune the compound's solubility, basicity, and biological activity.

Carboxyl Group Modification: Converting the carboxylic acid to amides, esters, or other functional groups is key to creating building blocks for polymers or peptidomimetics. Exploring advanced coupling agents and enzymatic transformations can lead to cleaner and more efficient modifications.

Silylation for Analysis and Protection: The use of silylating agents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a well-established method for derivatizing amino acids for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com Optimizing these protocols for this compound will be essential for quality control and metabolic studies. This technique also serves as a protection strategy during multi-step synthesis.

Synthesis of Phosphonate (B1237965) Analogs: The synthesis of aminophosphonates, where the carboxyl group is replaced by a phosphonate moiety, is a promising area. mdpi.com These analogs often exhibit unique biological activities. Developing synthetic strategies, potentially involving aziridine (B145994) ring-opening reactions of corresponding precursors, could yield novel this compound-based compounds. mdpi.com

| Derivatization Target | Methodology | Purpose / Application | Reference |

| Amino Group | N-Methylation/N-Formylation with Dimethyl Carbonate (DMC) | Fine-tuning physicochemical properties; creating novel derivatives. | rsc.org |

| Carboxyl Group | Amidation / Esterification | Synthesis of polymers, peptidomimetics, and pro-drugs. | N/A |

| Both Amino & Carboxyl | Silylation with MTBSTFA | Chemical protection during synthesis; preparation for GC-MS analysis. | sigmaaldrich.com |

| Carboxyl Group Analog | Synthesis of Phosphonates | Creation of bioactive analogs for pharmaceutical research. | mdpi.com |

Expansion of Synthetic Utility in Green Chemistry Contexts

Aligning the synthesis and application of this compound with the principles of green chemistry is not just an environmental imperative but also a driver of innovation. nih.gov The focus is on designing processes that are safe, energy-efficient, and minimize waste throughout the product lifecycle. universiteitleiden.nl

Key areas for future development:

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the final product can dramatically improve efficiency and reduce waste. An MCR approach to synthesizing derivatives of this compound would be a significant step forward. The Gewald reaction, used for synthesizing 2-aminothiophenes, is a prime example of a successful MCR that could inspire similar strategies. nih.gov

Use of Eco-Responsible Solvents: Shifting away from volatile and hazardous organic solvents towards greener alternatives like water, supercritical CO₂, or bio-based solvents is critical. Research is needed to establish the solubility and reactivity of this compound and its derivatives in these systems.

Catalyst-Free Synthesis: Exploring reaction conditions, such as high temperature or ultrasound activation, that can proceed without a catalyst would eliminate the need for often-toxic and expensive metal catalysts and simplify product purification. nih.gov

Designing for Degradability: As this compound is incorporated into new materials or products, its environmental fate must be considered. Future research should involve designing derivatives that perform their intended function and then degrade into benign substances, embodying the "Safe and Sustainable by Design" (SSbD) concept. universiteitleiden.nl

Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Compound Design

The complexity of chemical synthesis is increasingly being tackled by artificial intelligence (AI). engineering.org.cn These computational tools can analyze vast chemical reaction data to predict novel synthetic routes and design new molecules with desired properties, offering a powerful approach to accelerate research on this compound. nih.govchemrxiv.org

Future integration of AI could involve:

AI-Powered Retrosynthesis: Retrosynthesis is the process of breaking down a target molecule into simpler, commercially available starting materials. mit.edu AI platforms can analyze the structure of this compound and its desired derivatives to propose the most efficient and novel synthetic pathways, overcoming the intuition bias of human chemists. nih.govmit.edu These models can be template-based, template-free, or a hybrid, each offering unique advantages in route prediction. chemrxiv.orgnih.gov

Predictive Modeling for Derivatization: Machine learning models can be trained to predict the outcome and yield of potential derivatization reactions, saving significant time and resources in the lab. By inputting the structure of this compound and a potential reagent, the model could predict the most likely product and its viability.

De Novo Compound Design: AI can be used to design entirely new derivatives of this compound. By defining a set of desired properties (e.g., specific binding affinity, solubility, or material strength), generative models can propose novel structures based on the this compound scaffold that are optimized for that function.

| AI Application | Description | Potential Impact on Research |

| Single-Step Retrosynthesis | AI predicts the immediate precursors for a target molecule. nih.gov | Rapidly identifies potential disconnections and key reactions for synthesis. |

| Multi-Step Retrosynthesis | AI algorithms plan a complete synthetic sequence from starting materials. engineering.org.cn | Designs entire, optimized synthetic routes, minimizing steps and cost. |

| Property Prediction | Machine learning models predict physicochemical or biological properties of virtual derivatives. | Prioritizes the synthesis of the most promising compounds, reducing wasted effort. |

| De Novo Design | Generative models create novel molecular structures based on desired parameters. | Accelerates the discovery of new functional molecules for specific applications. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Amino 2,2-dimethylpropanoate, and how can purity be validated?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2,2-dimethylpropanoic acid derivatives with ammonia or protected amines under anhydrous conditions. Purity validation requires chromatography (HPLC or GC) and spectroscopic techniques (¹H/¹³C NMR) to confirm structural integrity . For hydrochloride salts, ion-exchange chromatography and elemental analysis are critical .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm backbone structure and substituent positions (e.g., methyl groups at C2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks; SHELXL/SHELXS software is widely used for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., pH, solvent) or impurities. Systematic approaches include:

- Dose-Response Replication : Validate activity across multiple concentrations.

- Control Experiments : Test intermediates/side products (e.g., oxidation byproducts) for off-target effects .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are recommended for designing stability studies under diverse experimental conditions?

- Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to heat, light, or humidity (ICH Q1A guidelines).

- Kinetic Modeling : Monitor degradation rates via HPLC and apply Arrhenius equations to predict shelf-life .

- Handling Protocols : Use inert atmospheres (N₂/Ar) and desiccants to mitigate hygroscopicity .

Q. How can computational methods enhance experimental workflows for studying this compound reactivity?

- Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack sites) using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme binding pockets) .

- PubChem Data Integration : Cross-reference experimental results with public datasets (e.g., SMILES, InChI keys) .

Q. What frameworks should guide the formulation of rigorous research questions involving this compound?

- Methodological Answer: Apply the FINER criteria :

- Feasible : Ensure access to specialized equipment (e.g., gloveboxes for air-sensitive reactions).

- Novel : Explore understudied derivatives (e.g., fluorinated analogs for enhanced bioavailability).

- Relevant : Align with broader goals like drug discovery or materials science .

Data Management and Reproducibility

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer: Use SHELXL for small-molecule refinement and validate with R-factor convergence tests. For twinned crystals, employ the TwinRotMat tool in SHELXTL .

Q. What protocols ensure reproducibility in multi-step syntheses of this compound derivatives?

- Methodological Answer:

- Standardized Reporting : Document reaction parameters (temperature, solvent purity) in SI.

- Raw Data Archiving : Deposit NMR FID files and crystallographic data (CIF) in public repositories .

Safety and Compliance

Q. How can safety protocols be optimized given limited toxicological data for this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.